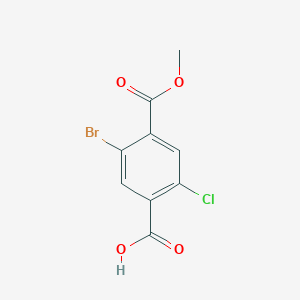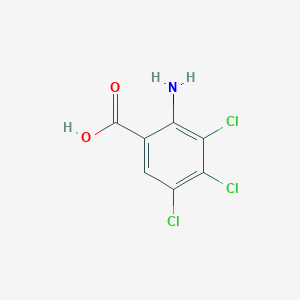
Fludioxonil-13C3
Übersicht
Beschreibung
Fludioxonil-13C3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of fludioxonil, a synthetic phenylpyrrole fungicide known for its broad-spectrum antifungal activity. The molecular formula of this compound is C9^13C3H6F2N2O2, and it has a molecular weight of 251.16 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fludioxonil typically involves the reaction of 2,3-(difluoromethylene dioxy) cinnamyl nitrile with methyl benzenesulfonyl methyl isocyanide . The preparation method for Fludioxonil-13C3 follows a similar route, with the incorporation of carbon-13 isotopes at specific positions in the molecular structure.
Industrial Production Methods
Industrial production of fludioxonil involves large-scale chemical synthesis under controlled conditions. The process includes the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fludioxonil-13C3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
Fludioxonil-13C3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Wirkmechanismus
Fludioxonil-13C3 exerts its antifungal effects by triggering a lethal activation of the fungal-specific High Osmolarity Glycerol (HOG) pathway. This leads to the over-accumulation of glycerol, causing hyphal swelling and bursting . The compound induces oxidative stress in fungal cells, resulting in a spike in reactive stress molecules that trigger a biochemical cascade leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Fludioxonil-13C3 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:
Fludioxonil: The non-labeled version of the compound, widely used as a fungicide.
Fenpiclonil: Another phenylpyrrole fungicide with similar antifungal activity but different substitutions on the phenyl ring.
Pyrrolnitrin: A natural antifungal compound from which fludioxonil and fenpiclonil are derived.
This compound stands out due to its enhanced stability and utility in research applications, providing valuable insights into the mechanisms of antifungal agents and their effects on various biological systems.
Eigenschaften
IUPAC Name |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-(3,4-13C2)1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H/i4+1,7+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJOIMFVNIBMKC-XWKFXZGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)[13C]3=CNC=[13C]3[13C]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661974 | |
| Record name | 4-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)(3,4-~13~C_2_)-1H-pyrrole-3-(~13~C)carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185003-07-9 | |
| Record name | 4-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)(3,4-~13~C_2_)-1H-pyrrole-3-(~13~C)carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1499861.png)

![7,10,21,24-tetrazanonacyclo[17.9.2.22,5.03,15.04,12.06,10.016,29.020,24.026,30]dotriaconta-1(29),2,4(12),5(31),6,13,15,17,19(30),20,27-undecaene-11,25-dione](/img/structure/B1499866.png)
![7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B1499867.png)
![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B1499869.png)
![1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1499872.png)






